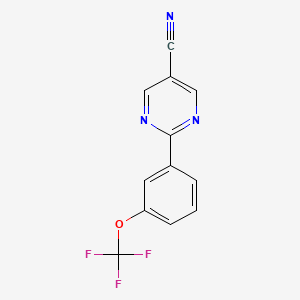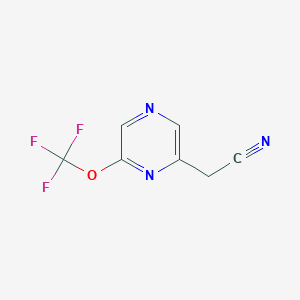
2-(Trifluoromethoxy)pyrazine-6-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)pyrazine-6-acetonitrile is an organic compound that features a pyrazine ring substituted with a trifluoromethoxy group and an acetonitrile group. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity, making it a valuable substituent in medicinal chemistry and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted under certain conditions, often involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)pyrazine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-trifluoromethoxypyrazine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 2-(Trifluoromethoxy)-5-(trimethylsilyl)ethynylpyrazine
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of both the trifluoromethoxy and acetonitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H4F3N3O |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
InChI-Schlüssel |
WLUOAXBYMUMWIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




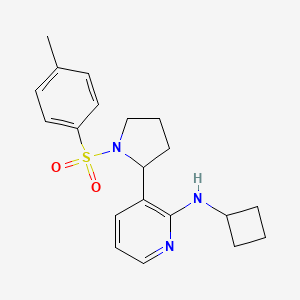
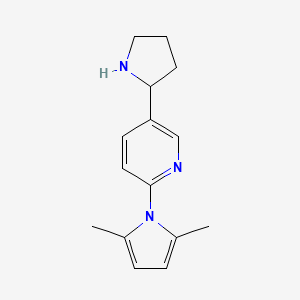
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)


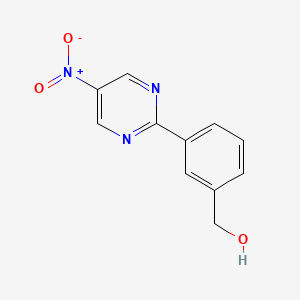
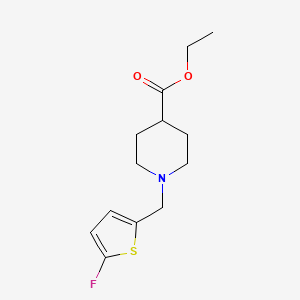
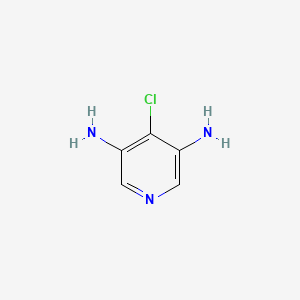
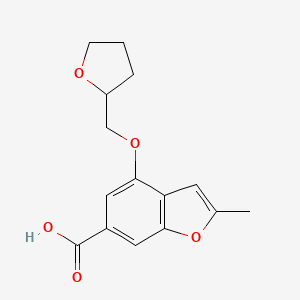
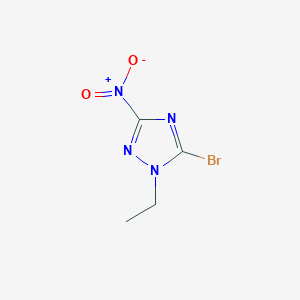
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
